2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula C7H5F4NO. This compound is characterized by the presence of both trifluoromethyl and fluoropyridinyl groups, which impart unique chemical properties. It is commonly used in various fields of scientific research due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol typically involves the reaction of 3-fluoropyridine with trifluoroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction can produce trifluoroethyl alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoropyridinyl groups enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one: This compound is structurally similar but differs in the position of the fluorine atom on the pyridine ring.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol with different fluorine atom positions and properties.
1-Trifluoroacetyl piperidine: A related compound with a piperidine ring instead of a pyridine ring.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol is unique due to its specific combination of trifluoromethyl and fluoropyridinyl groups, which confer distinct chemical properties. This uniqueness makes it valuable in various research and industrial applications, where its reactivity and stability are advantageous.
Properties
CAS No. |
2092020-54-5 |
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Molecular Formula |
C7H5F4NO |
Molecular Weight |
195.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H5F4NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3,6,13H |
InChI Key |
JNXWGLARRJZWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)O)F |
Purity |
95 |
Origin of Product |
United States |
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